molecular formula C20H19FN2O4S B3012903 (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide CAS No. 941976-75-6

(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

Cat. No. B3012903
CAS RN: 941976-75-6
M. Wt: 402.44
InChI Key: IARRQGVUAOCWEF-XDOYNYLZSA-N
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Description

This compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to have various biological activities and are used in the development of new chemotherapeutics .


Molecular Structure Analysis

The thiazolo [5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally similar to (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide have been studied for their antimicrobial properties. For example, thiazole and thiazolidine derivatives containing fluorine atoms have demonstrated significant antimicrobial activity against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013). Similarly, substituted N-(benzo[d]thiazol-2-yl)-2-aminobenzothiazoles were synthesized and evaluated for antimicrobial activity, showing effectiveness against resistant Gram-positive bacteria (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Potential in Cancer Research

Some derivatives of thiazole compounds have been investigated for their potential in cancer research. For instance, 2-anilinopyridine-3-acrylamides, structurally similar to the compound , have shown promising cytotoxicity against various human cancer cell lines, including lung adenocarcinoma (Kamal, Ashraf, Khan, Nimbarte, Faazil, Reddy, & Taj, 2014). Additionally, certain thiazolide derivatives have been found to induce apoptosis in colorectal tumor cells, hinting at a potential role in cancer treatment (Brockmann, Strittmatter, May, Stemmer, Marx, & Brunner, 2014).

Fluorescent Probes and Biodistribution Studies

Thiazole derivatives have been utilized in the development of fluorescent probes for biodistribution studies. For instance, a BODIPY-based fluorescent probe was developed to trace the biodistribution of a new anti-Chagas agent, showcasing the potential of these compounds in biological imaging and drug distribution studies (Rodríguez, Nargoli, López, Moyna, Álvarez, Fernández, Osorio-Martínez, González, & Cerecetto, 2017).

Analgesic Properties

Studies have explored the analgesic properties of thiazole derivatives. For example, certain thiazol-2-ylidene compounds have shown moderate analgesic effects, providing insight into the potential of these compounds in pain management (Demchenko, Yeromina, Perekhoda, Bukhtiarova, Bobkova, & Demchenko, 2018).

Future Directions

The development of novel chemotherapeutics, which selectively act on the target without side effects, has become a primary objective of medicinal chemists . This compound, with its complex structure, could potentially be a candidate for further study in this area.

properties

IUPAC Name

N-(6-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S/c1-5-8-23-14-7-6-13(21)11-17(14)28-20(23)22-19(24)12-9-15(25-2)18(27-4)16(10-12)26-3/h5-7,9-11H,1,8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARRQGVUAOCWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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